(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone
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Overview
Description
The compound (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone is a complex organic molecule that features a combination of several functional groups, including an oxadiazole ring, a piperidine ring, and an indole moiety
Mechanism of Action
Target of action
The compound contains an indole moiety, which is a common structure in many bioactive compounds. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mode of action
The specific mode of action would depend on the exact target of the compound. For example, if the compound targets a specific enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
Biochemical pathways
Again, the specific pathways affected would depend on the compound’s target. Indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might induce apoptosis (cell death) in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone typically involves multiple steps, each requiring specific reagents and conditions:
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Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Attachment of the piperidine ring: : The oxadiazole intermediate can be reacted with a piperidine derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
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Introduction of the indole moiety: : The final step involves coupling the piperidine-oxadiazole intermediate with an indole derivative. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone: can undergo various chemical reactions, including:
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Oxidation: : The indole moiety can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : The oxadiazole ring can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Bases: NaH, K2CO3
Coupling reagents: DCC, EDC
Catalysts: DMAP
Major Products
Oxidation: Indole-2,3-dione derivatives
Reduction: Amine derivatives
Substitution: Various substituted fluorophenyl derivatives
Scientific Research Applications
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone: has a wide range of applications in scientific research:
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Chemistry: : Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
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Biology: : Investigated for its potential as a fluorescent probe due to the presence of the indole moiety, which can exhibit fluorescence properties.
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Medicine: : Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer, due to its ability to interact with specific molecular targets.
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Industry: : Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Comparison with Similar Compounds
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone: can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
(3-(2-fluorophenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring but may differ in the attached functional groups.
Piperidine derivatives: Compounds with a piperidine ring but different substituents.
Indole derivatives: Molecules containing the indole moiety with various functional groups.
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Uniqueness
- The combination of the oxadiazole, piperidine, and indole moieties in a single molecule provides unique chemical and biological properties.
- The presence of the fluorophenyl group adds to the compound’s stability and reactivity, making it a versatile building block for further chemical modifications.
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c24-19-6-2-1-5-18(19)22-26-21(30-27-22)12-15-4-3-11-28(14-15)23(29)17-7-8-20-16(13-17)9-10-25-20/h1-2,5-10,13,15,25H,3-4,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUENBYDPEDURTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CC4=NC(=NO4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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